2-(4-Bromophenoxy)acetonitrile vs. Phenoxyacetonitrile: Enhanced Lipophilicity for Membrane Permeability and Purification
Compared to the unsubstituted phenoxyacetonitrile (CAS 3598-14-9), 2-(4-Bromophenoxy)acetonitrile exhibits a higher lipophilicity. The target compound has an XLogP3 value of 2.4 [1], whereas phenoxyacetonitrile is reported with a LogP of 1.58898 or XLogP3 of 2.1 [2]. The difference in lipophilicity, quantified as a ΔLogP of approximately 0.3 to 0.8 log units, indicates a significantly greater affinity for non-polar environments, which can enhance membrane permeability in biological assays and improve chromatographic purification (e.g., on C18 reverse-phase silica).
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Phenoxyacetonitrile (CAS 3598-14-9): LogP = 1.58898; XLogP3 = 2.1 |
| Quantified Difference | ΔLogP = +0.3 to +0.8 log units |
| Conditions | Computed values from PubChem and Molbase databases |
Why This Matters
Higher LogP directly translates to altered retention time in reverse-phase HPLC and potential differences in cell-based assay permeability, which is a critical consideration for selecting a synthetic intermediate for medicinal chemistry programs.
- [1] PubChem. (2025). Compound Summary for CID 598823: (4-Bromophenoxy)acetonitrile. National Center for Biotechnology Information. View Source
- [2] Molbase. (n.d.). 2-phenoxyacetonitrile (CAS 3598-14-9) Properties. View Source
